
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-methoxyphenylacetyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol typically involves the acylation of 3,5-dimethylpyrazole with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: 4-Hydroxyphenylacetyl derivative.
Reduction: 4-Methoxyphenylethanol derivative.
Substitution: Various substituted phenylacetyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylacetyl chloride
- 3,5-Dimethylpyrazole
Uniqueness
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is unique due to the combination of its pyrazole ring and the 4-methoxyphenylacetyl group. This structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the pyrazole ring can interact with biological targets in a distinct manner.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)14(17)9-12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3 |
Clave InChI |
UJGSEJYKEBJYHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
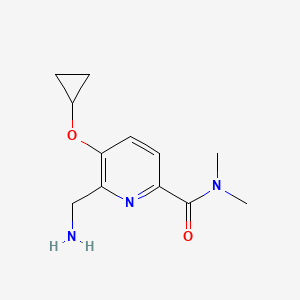
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
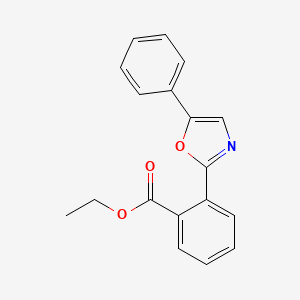
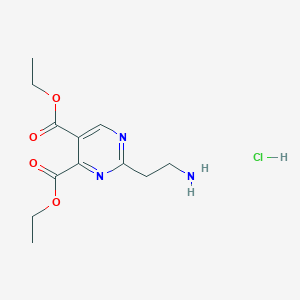

![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
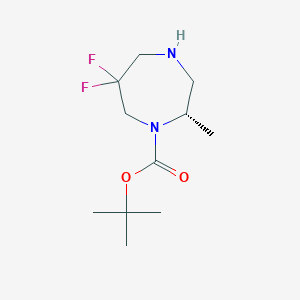
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
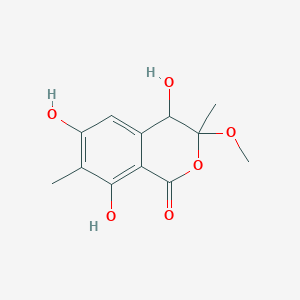
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

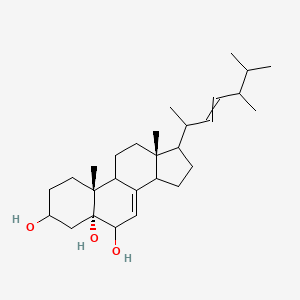
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
